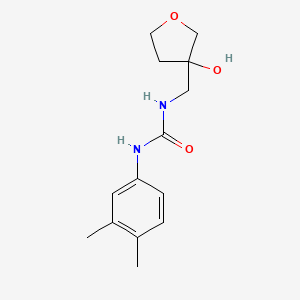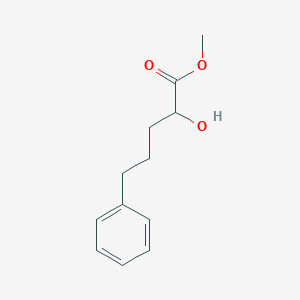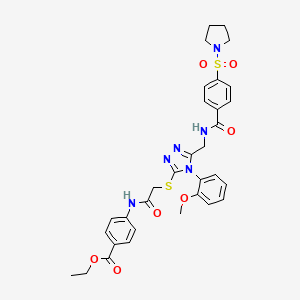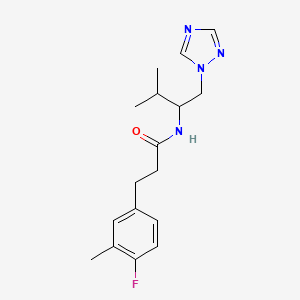
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBTA is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF. This compound has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science.
Mecanismo De Acción
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate exerts its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of these enzymes, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate induces the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the apoptotic cascade. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate is its high purity and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate is relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate. One area of research is the development of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate derivatives with improved properties such as increased potency and solubility. Another area of research is the study of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate in combination with other anticancer agents to enhance its efficacy. Additionally, the potential use of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate as a radioprotective agent in cancer treatment warrants further investigation.
Métodos De Síntesis
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate can be synthesized through a multistep process that involves the reaction of 1H-1,2,3-benzotriazole with tert-butyl chloroformate and benzylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has been extensively studied for its potential applications in various fields. In material science, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has been used as a photoinitiator in the synthesis of polymers and coatings. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has also been used as a stabilizer in the synthesis of nanoparticles and as a corrosion inhibitor in metal coatings.
In medicine, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has shown promising results as a potential anticancer agent. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has also been studied for its potential use as a radioprotective agent in cancer treatment.
Propiedades
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-benzylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)25-18(24)22(13-15-9-5-4-6-10-15)14-23-17-12-8-7-11-16(17)20-21-23/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMCFLZZQMXHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)

![4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2641881.png)


![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)


![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)

